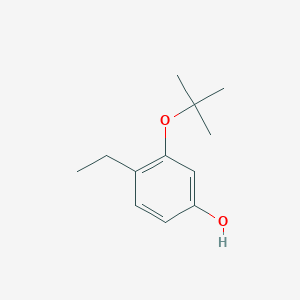

3-(Tert-butoxy)-4-ethylphenol

Description

3-(Tert-butoxy)-4-ethylphenol is a phenolic derivative featuring a tert-butoxy group (-O-C(CH₃)₃) at the 3-position and an ethyl group (-CH₂CH₃) at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol. The tert-butoxy group imparts steric bulk and electron-donating properties, while the ethyl group contributes to hydrophobicity. Synthesis routes likely involve etherification and alkylation reactions, as inferred from analogous tert-butoxy-containing compounds (e.g., Mitsunobu reactions in ).

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

4-ethyl-3-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C12H18O2/c1-5-9-6-7-10(13)8-11(9)14-12(2,3)4/h6-8,13H,5H2,1-4H3 |

InChI Key |

IMNMLYBSDSJQKY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-4-ethylphenol typically involves the alkylation of 4-ethylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a tert-butyl carbocation, which then reacts with the phenol to form the desired product. The reaction conditions generally include:

Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

Temperature: Elevated temperatures around 60-80°C.

Solvent: Solvents like toluene or dichloromethane can be used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-4-ethylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form the corresponding hydroquinone.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Strong bases like potassium tert-butoxide or sodium hydride can be used to facilitate substitution reactions

Major Products Formed

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(Tert-butoxy)-4-ethylphenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)-4-ethylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to antioxidant effects. The tert-butoxy group can influence the compound’s reactivity and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 3-(tert-butoxy)-4-ethylphenol and related phenolic derivatives:

Table 1: Structural and Functional Comparison

*Estimated based on substituent effects (electron-donating groups reduce acidity compared to phenol, pKa ~9.95).

Key Comparisons:

Acidity and Substituent Effects: this compound: The tert-butoxy (electron-donating) and ethyl (weakly electron-donating) groups reduce acidity compared to phenol, yielding a higher pKa (~10.0). 4-tert-Butylphenol: A single para-tert-butyl group further elevates pKa (~10.2) due to steric and electronic effects . 3-BHA: The para-methoxy group (stronger electron donor) lowers acidity (pKa ~8.5), enhancing antioxidant activity by stabilizing phenoxyl radicals .

Metabolism and Reactivity: 3-BHA undergoes hepatic metabolism to catechols (e.g., 3-tert-butyl-4,5-dihydroxyanisole), which are prone to oxidation and may contribute to its biological effects . In contrast, this compound’s ethyl group may hinder similar metabolic pathways, though direct evidence is lacking.

Synthetic Accessibility: Mitsunobu reactions (triphenylphosphine/DIAD-mediated coupling) are effective for tert-butoxy-containing compounds (e.g., methyl 3-((4-(tert-butoxy)benzyl)oxy)-4-nitrobenzoate in ). High-yield syntheses of related compounds (e.g., 96% yield for 3o in ) suggest feasible routes for the target compound.

Applications: 4-tert-Butylphenol: Widely used in resins, surfactants, and stabilizers . 3-BHA: FDA-approved antioxidant in food; modulates carcinogenesis via redox cycling . this compound: Potential applications in specialty polymers or pharmaceuticals remain speculative without direct data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.